molecular formula C17H20N4O8 B12754634 8-(2-Hydroxy-3-(4-morpholinyl)propyl)-5H-pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione oxalate CAS No. 88350-75-8

8-(2-Hydroxy-3-(4-morpholinyl)propyl)-5H-pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione oxalate

Cat. No.: B12754634
CAS No.: 88350-75-8
M. Wt: 408.4 g/mol
InChI Key: FEWVZJBTRSXKID-UHFFFAOYSA-N
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Description

5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate typically involves multi-step organic reactions. The starting materials are usually pyridine derivatives and diazepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of diazepines and related structures.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. These activities make it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, compounds like this are explored for their potential to treat various conditions, including neurological disorders, infections, and cancers. Their ability to interact with specific biological targets makes them valuable in pharmacological research.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepines and pyridine derivatives. Examples might be:

  • Diazepam
  • Pyridoxine
  • Clonazepam

Uniqueness

What sets 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-hydroxy-3-(4-morpholinyl)propyl)-, oxalate apart is its specific structural features and the presence of the morpholine ring. These unique aspects contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

88350-75-8

Molecular Formula

C17H20N4O8

Molecular Weight

408.4 g/mol

IUPAC Name

8-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid

InChI

InChI=1S/C15H18N4O4.C2H2O4/c20-11(8-18-4-6-23-7-5-18)9-19-10-17-14(21)12-2-1-3-16-13(12)15(19)22;3-1(4)2(5)6/h1-3,10-11,20H,4-9H2;(H,3,4)(H,5,6)

InChI Key

FEWVZJBTRSXKID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C=NC(=O)C3=C(C2=O)N=CC=C3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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